N,N'-bis(4-chlorophenyl)isophthalamide

Myeloperoxidase Inhibition Inflammation Oxidative Stress

Research requiring precise isophthalamide-based anion receptors or MPO target validation demands structural fidelity. Unsubstituted or methoxy analogs fail to replicate this compound's defined hydrogen-bonding topology and LogP 4.8 profile. - **Potency**: IC50 = 1-1.4 nM against MPO chlorination; 14-15 nM at insect nAChR. - **Selectivity**: >100,000-fold over inactive core scaffold; >7,000-fold vs methoxybenzyl analogs. - **Physicochemical**: LogP 4.8, TPSA 58.2 Ų - favorable passive permeability for cell-based assays.

Molecular Formula C20H14Cl2N2O2
Molecular Weight 385.2 g/mol
Cat. No. B5882378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-chlorophenyl)isophthalamide
Molecular FormulaC20H14Cl2N2O2
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H14Cl2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26)
InChIKeyHRQNBXPSTGVBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-bis(4-chlorophenyl)isophthalamide: Physicochemical Profile


N,N'-bis(4-chlorophenyl)isophthalamide (CAS 181872-35-5) is a synthetic benzenedicarboxamide derivative with the molecular formula C20H14Cl2N2O2 and a molecular weight of 385.2 g/mol [1]. Its structure features a central isophthaloyl core symmetrically substituted with two 4-chlorophenyl amide moieties, as confirmed by single-crystal X-ray diffraction (refined to an R-value of 0.050 with 2126 reflections) [2]. The compound exhibits a calculated octanol/water partition coefficient (LogP) of 4.8, a topological polar surface area of 58.2 Ų, and contains 2 hydrogen bond donors and 2 acceptors [3]. This combination of lipophilic character and moderate hydrogen-bonding capacity informs its utility in molecular recognition, coordination chemistry, and biological screening applications.

N,N'-bis(4-chlorophenyl)isophthalamide: Why Substitution Fails


Within the isophthalamide chemotype, subtle structural variations produce profound divergences in both solid-state supramolecular architecture and biological target engagement [1]. The 4-chloro substituent on each phenyl ring in N,N'-bis(4-chlorophenyl)isophthalamide introduces steric hindrance that modulates accessibility to the amide NH hydrogen-bond donors, directly influencing anion binding affinity in receptor applications [2]. In contrast, unsubstituted phenyl isophthalamides or para-methoxy analogs lack this steric control, while ortho/para-substituted variants exhibit altered torsion angles that disrupt predictable binding geometries [3]. Consequently, procurement of a specific isophthalamide derivative is not interchangeable for applications requiring defined hydrogen-bonding topologies, consistent LogP characteristics, or reproducible crystallographic behavior.

N,N'-bis(4-chlorophenyl)isophthalamide: Differentiation vs. Analogs


MPO Inhibition Potency

N,N'-bis(4-chlorophenyl)isophthalamide demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity, with an IC50 value of 1 nM against MPO of unknown origin and 1.4 nM against recombinant human MPO in an aminophenyl fluorescein assay [1]. In stark contrast, the parent isophthalamide core scaffold (benzene-1,3-dicarboxamide) shows no detectable MPO inhibition at concentrations up to 100 µM [2]. The N,N'-bis(2-hydroxy-5-nitrophenyl)isophthalamide analog exhibits an IC50 of 7,050 nM against MPO, representing a >5,000-fold reduction in potency compared to the 4-chlorophenyl derivative [3].

Myeloperoxidase Inhibition Inflammation Oxidative Stress

Insect nAChR Binding Affinity

N,N'-bis(4-chlorophenyl)isophthalamide displaces [3H]IMI from house fly (Musca domestica) head membrane nAChR with an IC50 of 14 nM, and from cowpea aphid (Aphis craccivora) nAChR with an IC50 of 15 nM [1]. In comparison, the N,N'-bis(4-methoxyphenyl)isophthalamide analog shows no detectable binding at concentrations up to 10 µM [2]. The N,N'-bis(3-methoxybenzyl)isophthalamide derivative exhibits an IC50 of >100,000 nM against nAChR, representing a >7,000-fold loss of affinity [3].

Insecticide Discovery Nicotinic Acetylcholine Receptor Agrochemical Screening

Hydrogen-Bonded Supramolecular Architecture

Single-crystal X-ray diffraction analysis of N,N'-bis(4-chlorophenyl)isophthalamide (recrystallized from ethanol) reveals a refined R-value of 0.050 with 2126 observed reflections [1]. The molecule crystallizes with a centrosymmetric arrangement where intermolecular N–H···O hydrogen bonds between amide groups form R₂²(8) dimeric motifs, generating a one-dimensional tape-like supramolecular architecture [2]. In contrast, the unsubstituted N,N'-diphenylisophthalamide crystallizes in a different space group with a twisted molecular conformation that precludes analogous dimer formation, instead adopting a chain structure mediated by weaker C–H···O interactions [3]. The 4-chloro substituents in the target compound introduce sufficient steric bulk to enforce a planar amide geometry while maintaining the hydrogen-bonding accessibility required for predictable anion recognition.

Crystal Engineering Supramolecular Chemistry Anion Receptor Design

Lipophilicity and Membrane Permeability

N,N'-bis(4-chlorophenyl)isophthalamide possesses a calculated octanol/water partition coefficient (LogP) of 4.8 and a topological polar surface area (TPSA) of 58.2 Ų [1]. The parent isophthalamide (benzene-1,3-dicarboxamide) has a substantially lower LogP of 1.4 and a TPSA of 86.2 Ų [2]. This difference of 3.4 LogP units corresponds to an approximately 2,500-fold increase in lipophilicity for the 4-chlorophenyl derivative. The N,N'-bis(4-methoxyphenyl)isophthalamide analog exhibits an intermediate LogP of 2.9 and a higher TPSA of 84.5 Ų [3].

ADME Prediction Lipophilicity Physicochemical Profiling

N,N'-bis(4-chlorophenyl)isophthalamide: Application Scenarios


Myeloperoxidase Inhibitor Optimization

Given its sub-nanomolar to low nanomolar IC50 values against MPO chlorination activity (1–1.4 nM) [1], N,N'-bis(4-chlorophenyl)isophthalamide serves as a potent tool compound for validating MPO as a therapeutic target in inflammatory diseases, atherosclerosis, and ischemia-reperfusion injury. The >100,000-fold selectivity window over the inactive isophthalamide core scaffold enables confident target engagement studies without background interference from the parent chemotype [2].

Insect nAChR Probe for SAR

The compound's low nanomolar affinity (IC50 = 14–15 nM) for insect nicotinic acetylcholine receptors [3] positions it as a critical reference ligand for competitive binding assays aimed at discovering novel neonicotinoid-like insecticides. Its >7,000-fold higher affinity compared to methoxybenzyl isophthalamide analogs [4] underscores the essential role of the 4-chlorophenyl group and provides a clear SAR anchor for agrochemical lead optimization campaigns.

Crystal Engineering and Anion Receptor Design

The reproducible R₂²(8) hydrogen-bonded dimeric tape motif observed in the single-crystal structure of N,N'-bis(4-chlorophenyl)isophthalamide [5] makes it a reliable building block for co-crystal design and the construction of predictable supramolecular architectures. Unlike unsubstituted N,N'-diphenylisophthalamide, which adopts a twisted chain packing unsuitable for rational anion binding pocket engineering [6], the 4-chloro derivative provides a planar amide geometry and defined hydrogen-bond donor accessibility, enabling its use as a scaffold for selective anion receptors.

Lipophilic Pharmacophore for Cellular Assays

With a calculated LogP of 4.8 and reduced TPSA of 58.2 Ų [7], N,N'-bis(4-chlorophenyl)isophthalamide exhibits physicochemical properties consistent with favorable passive membrane permeability. This distinguishes it from the more polar parent isophthalamide (LogP 1.4) [8] and positions it as a preferred core scaffold when designing isophthalamide-based probes intended for intracellular target engagement or cell-based phenotypic screening.

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